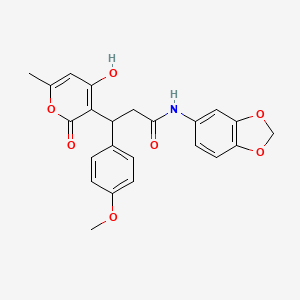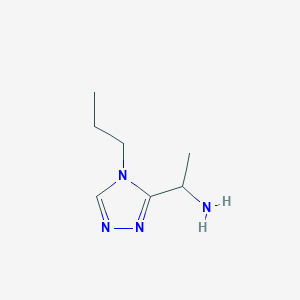![molecular formula C19H17ClN2O3 B14943931 2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B14943931.png)
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide is an organic compound that features a chlorophenoxy group and a quinolin-8-yloxy group linked by an acetamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 2-(quinolin-8-yloxy)ethylamine: This involves the reaction of quinolin-8-ol with ethylene oxide, followed by reduction with a suitable reducing agent.
Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 2-(quinolin-8-yloxy)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Employed in studying the interactions of small molecules with biological macromolecules.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy and quinolin-8-yloxy groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-chloro-2-(quinolin-8-ylimino)methyl-phenol
- 2-(4-chlorophenoxy)-2-methylpropanoic acid
- 2-(quinolin-8-yloxy)ethylamine
Uniqueness
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide is unique due to the presence of both chlorophenoxy and quinolin-8-yloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C19H17ClN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(2-quinolin-8-yloxyethyl)acetamide |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-6-8-16(9-7-15)25-13-18(23)21-11-12-24-17-5-1-3-14-4-2-10-22-19(14)17/h1-10H,11-13H2,(H,21,23) |
InChIキー |
GSXBAQOUWFITFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14943853.png)


![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14943878.png)
![N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B14943886.png)

![5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one](/img/structure/B14943893.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B14943896.png)

![1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane](/img/structure/B14943900.png)

![2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile](/img/structure/B14943915.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14943923.png)
![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B14943926.png)
